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molecular formula C13H13ClO2 B8318227 4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde

4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B8318227
M. Wt: 236.69 g/mol
InChI Key: DQKFXPPLUISPEX-UHFFFAOYSA-N
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Patent
US09315488B2

Procedure details

To a mixture of 4-chlorophenylboronic acid (6.88 g), EXAMPLE 224A (4.65 g), palladium(II) acetate (131 mg), K2CO3 (18.24 g) and tetrabutylammonium bromide (14.18 g) was added water (200 mL). The mixture was stirred at 50° C. for 4 hours, cooled, and diluted with ethyl acetate (400 mL) and washed with water (3×) and brine and dried over Na2SO4. After filtration and concentration, the residue was loaded on a column and eluted with 5-20% ethyl acetate in hexane to give the title compound.
Quantity
6.88 g
Type
reactant
Reaction Step One
[Compound]
Name
EXAMPLE 224A
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Quantity
18.24 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
14.18 g
Type
catalyst
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
131 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.[C:11]([O-:14])([O-])=O.[K+].[K+].[OH2:17]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:2]2[CH2:7][CH2:6][CH:5]([OH:17])[CH2:4][C:3]=2[CH:11]=[O:14])=[CH:4][CH:3]=1 |f:1.2.3,5.6,8.9.10|

Inputs

Step One
Name
Quantity
6.88 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Step Two
Name
EXAMPLE 224A
Quantity
4.65 g
Type
reactant
Smiles
Step Three
Name
Quantity
18.24 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
14.18 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
131 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
WASH
Type
WASH
Details
eluted with 5-20% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(CC(CC1)O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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